2,8-菲咯二胺

描述

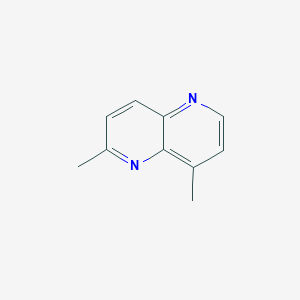

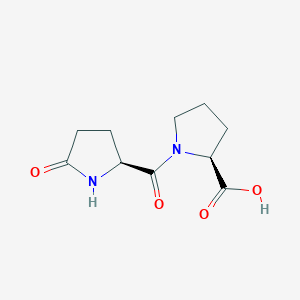

2,8-Phenazinediamine, also known as DPD or diaminodiphenylamine, is an organic compound with the molecular formula C12H10N4 . It has a molecular weight of 210.23 g/mol . The compound is also known by other names such as 2,8-Diaminophenazine, 3,7-Diaminophenazine, and phenazine-2,8-diamine .

Synthesis Analysis

The synthesis of phenazines, including 2,8-Phenazinediamine, involves several methods. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .

Molecular Structure Analysis

The InChI representation of 2,8-Phenazinediamine is InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H,13-14H2 . The Canonical SMILES representation is C1=CC2=C(C=C1N)N=C3C=C(C=CC3=N2)N .

Chemical Reactions Analysis

The synthesis of phenazines, including 2,8-Phenazinediamine, involves several chemical reactions. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .

Physical and Chemical Properties Analysis

2,8-Phenazinediamine has a molecular weight of 210.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 210.090546336 g/mol . The topological polar surface area of the compound is 77.8 Ų . The compound has a heavy atom count of 16 .

科学研究应用

环境影响

在受工业废水影响的河流样品中鉴定致突变芳香胺2,8-菲咯二胺已被确定为一种环境污染物,特别是在受工业废水影响的河流样品中。它是一种有效的致突变芳香胺,可能是染料生产的副产品。这种化合物占德国一个化工区废水流出物致突变性的很大一部分 (Muz et al., 2017).

合成方法

菲咯嗪的合成路线概述

菲咯嗪框架,包括 2,8-菲咯二胺,提供了众多的生物学特性,在医药和工业领域有着重要的应用。已经开发了多种菲咯嗪的合成路线,包括沃尔-奥方法、贝鲁特方法等。这些方法对于菲咯嗪的持续探索和利用至关重要 (Chaudhary & Khurana, 2018).

生物医学应用

一系列具有 11, 12-二丁氧基二苯并[a,c]-菲咯嗪桥连胺的新型四极型双光子吸收生色团具有核心芳胺-菲咯嗪-芳胺基序的化合物,如 2,8-菲咯二胺,已被合成用于双光子荧光成像和光动力治疗。这些化合物表现出较大的双光子吸收截面值,使其适用于生物医学成像和治疗应用 (Velusamy et al., 2009).

菲咯嗪和癌症菲咯嗪,一个包括 2,8-菲咯二胺在内的类别,已被广泛研究作为潜在的抗癌剂。这项研究涵盖天然和合成的菲咯嗪,重点关注它们的体外、体内和临床抗癌活性。所研究的化合物范围广泛,突出了菲咯嗪在癌症治疗中的潜力 (Cimmino et al., 2012).

微生物应用

荧光假单胞菌属中的菲咯嗪化合物生物合成和调控2,8-菲咯二胺作为菲咯嗪类的一部分,参与细菌生物合成和调控过程。菲咯嗪是由荧光假单胞菌属合成的次级代谢物,在抗生素特性、电子穿梭以及影响生物膜形成和结构方面发挥作用 (Mavrodi et al., 2006).

菲咯嗪在细菌中的代谢和功能菲咯嗪在细菌相互作用和生物技术过程中至关重要。它们充当电子穿梭,改变细胞氧化还原状态,并影响基因表达模式。这突出了菲咯嗪(包括 2,8-菲咯二胺)在细菌生态和生理学中的多方面作用 (Pierson & Pierson, 2010).

药物中的溶解度提高

形成树枝状大分子-客体复合物作为提高菲咯嗪 N, N'-二氧化物衍生物溶解度的策略已经探索了使用树枝状大分子来提高菲咯嗪衍生物(包括 2,8-菲咯二胺)的溶解度。这种方法解决了菲咯嗪在生理介质中溶解度低的问题,为其在治疗药物中的应用铺平了道路 (Dib et al., 2019).

安全和危害

The safety data sheet indicates that 2,8-Phenazinediamine should not be released into the environment . In case of contact, rinse immediately with plenty of water . If symptoms persist, seek medical attention . During fire-fighting measures, wear self-contained breathing apparatus and full protective gear .

作用机制

Target of Action

It’s known that aromatic amines like 2,8-phenazinediamine can interact with various biological targets due to their rich organic chemistry .

Mode of Action

It’s known that aromatic amines can interact with their targets through various mechanisms, including hydrogen bonding, π-π stacking, and electrostatic interactions

Biochemical Pathways

One study found that 2,8-phenazinediamine was associated with mutagenic activity in surface water receiving industrial wastewater effluent . This suggests that 2,8-Phenazinediamine might interfere with DNA replication or repair, but further studies are needed to confirm this and identify other affected pathways.

Pharmacokinetics

As an aromatic amine, it’s likely to have good absorption due to its planar structure and ability to form hydrogen bonds . Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, molecular size, and interactions with transport proteins and metabolic enzymes .

Result of Action

Given its potential mutagenic activity , it might cause DNA damage or mutations at the molecular level, which could lead to cellular changes such as altered gene expression or cell cycle disruption.

Action Environment

The action of 2,8-Phenazinediamine can be influenced by various environmental factors. For example, its stability and efficacy might be affected by factors such as pH, temperature, and the presence of other chemicals . Furthermore, its action might be modulated by biological factors such as the target’s expression level, cellular location, and post-translational modifications.

生化分析

Biochemical Properties

2,8-Phenazinediamine is known for its promising luminescence, electrochemical, and biochemical applications

Cellular Effects

It has been observed that levels of antioxidant metabolites such as 2,8-Phenazinediamine decrease in patients with certain diseases, suggesting a potential role in cellular oxidative stress .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Metabolic Pathways

The metabolic pathways involving 2,8-Phenazinediamine are not well-characterized. It is known to be involved in arginine- and proline-related metabolism, leading to the generation of reactive oxygen species

属性

IUPAC Name |

phenazine-2,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBDBWAKDHGKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=C(C=CC3=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227846 | |

| Record name | 2,8-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7704-40-7 | |

| Record name | 2,8-Diaminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Phenazinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

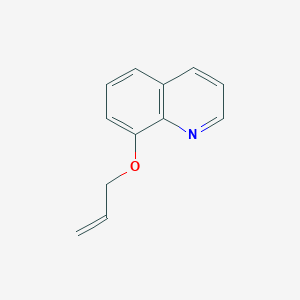

![2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057067.png)

![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)